4-Chloro-3-fluoro-3'-methylbenzhydrol
Overview
Description
4-Chloro-3-fluoro-3’-methylbenzhydrol is an organic compound with the molecular formula C14H12ClFO and a molecular weight of 250.7 g/mol . This compound is a derivative of benzhydrol, featuring chloro, fluoro, and methyl substituents on the aromatic rings. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-3’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 4-Chloro-3-fluoro-3’-methylbenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for safety and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-3’-methylbenzhydrol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4-Chloro-3-fluoro-3’-methylbenzophenone.
Reduction: Further reduction can lead to the formation of more reduced species, although this is less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: 4-Chloro-3-fluoro-3’-methylbenzophenone.
Reduction: More reduced species, though less common.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-fluoro-3’-methylbenzhydrol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to understand the interactions of halogenated compounds with biological systems.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-3’-methylbenzhydrol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluoro-3’-methylbenzophenone: The oxidized form of 4-Chloro-3-fluoro-3’-methylbenzhydrol.
4-Chloro-3-fluoro-3’-methylbenzyl alcohol: A related compound with a different substitution pattern.
4-Chloro-3-fluoro-3’-methylbenzoic acid: Another derivative with a carboxylic acid functional group.
Uniqueness
4-Chloro-3-fluoro-3’-methylbenzhydrol is unique due to its specific combination of chloro, fluoro, and methyl substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research applications .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(3-methylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8,14,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAIQCCCTNMRRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)Cl)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222730 | |
Record name | 4-Chloro-3-fluoro-α-(3-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-71-0 | |
Record name | 4-Chloro-3-fluoro-α-(3-methylphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluoro-α-(3-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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